a-CGRP (29-37) (canine, mouse, rat)

Description

Overview of Calcitonin Gene-Related Peptide (CGRP) System in Mammals

The CGRP system is a complex network involving multiple peptide isoforms and receptors, crucial for maintaining homeostasis and contributing to disease states.

In mammals, CGRP exists in two main forms: α-CGRP and β-CGRP. nih.govphysiology.org These isoforms are produced from two separate genes. nih.gov CGRP is widely distributed throughout the central and peripheral nervous systems. nih.gov It is predominantly found in sensory neurons, particularly unmyelinated C fibers and thinly myelinated Aδ fibers, which are extensively located around blood vessels. nih.gov In the central nervous system, CGRP and its receptor components have a complex and widespread distribution, suggesting involvement in numerous brain functions. regionh.dk Specifically, CGRP is found in motor neuron cell bodies in the ventral horn of thespinal cord and is derived from the dorsal root ganglion when synthesized in the dorsal horn. wikipedia.org The trigeminal ganglion is a major site of CGRP synthesis. nih.govku.dk

CGRP is a potent vasodilator and is involved in protective mechanisms within the cardiovascular system and in processes like wound healing. nih.govphysiology.orgexlibrisgroup.com It also plays a crucial role in pain pathways, as it is primarily released from sensory nerves. nih.govphysiology.orgexlibrisgroup.com The involvement of CGRP in the pathophysiology of migraine is well-established, with elevated levels of the peptide observed during migraine attacks. nih.govnih.gov This has led to the development of CGRP antagonists for migraine treatment. physiology.orgnih.gov Beyond migraine, CGRP is implicated in other conditions such as arthritis and various skin conditions. physiology.orgexlibrisgroup.com It is also involved in the transmission of pain signals and can contribute to both peripheral and central sensitization. wikipedia.orgnih.gov

Derivation and Significance of a-CGRP (29-37) as a CGRP Fragment

Peptide fragments derived from CGRP have been instrumental in understanding the function of the CGRP system.

The development of CGRP peptide fragment antagonists has been crucial for experimental research. A notable example is CGRP(8-37), a fragment created by removing the first seven amino acids of CGRP. nih.gov This fragment acts as a competitive antagonist at the CGRP receptor and has been a valuable tool since 1989 for investigating CGRP-mediated responses. nih.govfrontiersin.org While these peptide fragments have been essential for research, they can have limitations regarding selectivity. nih.gov Other fragments, such as CGRP(27-37), have also been studied to understand the minimal sequence required for receptor binding. nih.gov

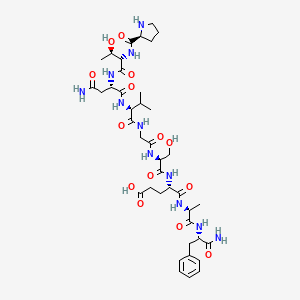

The peptide a-CGRP (29-37) is a fragment of alpha-Calcitonin Gene-Related Peptide. novoprolabs.com4adi.comcaltagmedsystems.co.ukpeptide.com It is classified for laboratory use only and not for human consumption. novoprolabs.com The specific function of a-CGRP (29-37) as a CGRP receptor modulator is a subject of ongoing research. The reference to a 1990 study by P.N. Maton et al. suggests its use in scientific investigations. novoprolabs.compeptide.com

Rationale for Research Utilizing Canine, Mouse, and Rat Models for a-CGRP (29-37) Studies

The selection of animal models is critical for advancing our understanding of the CGRP system and the effects of its modulators.

Canine, mouse, and rat models are frequently used in CGRP research for several reasons. nih.govresearchgate.netmdpi.comresearchgate.net These models allow for the investigation of CGRP's role in various physiological and pathological processes, including those related to migraine. nih.govresearchgate.net For instance, studies in rats have shown that stimulation of the trigeminal ganglion leads to increased CGRP levels and subsequent changes in blood flow, which can be blocked by CGRP antagonists. nih.gov Mouse models, including transgenic and knockout mice, have been developed to study the effects of loss or gain of function of CGRP or its receptor subunits, enabling the modulation of both peripheral and central CGRP actions. nih.gov Furthermore, research has highlighted differences in CGRP receptor responses between rodents and humans, making it important to study these models to understand potential species-specific effects. nih.gov The use of these animal models provides a valuable platform for preclinical research to elucidate the mechanisms of CGRP action and to test novel therapeutic strategies targeting the CGRP pathway. researchgate.netresearchgate.net

Data Tables

Table 1: Properties of a-CGRP (29-37) (canine, mouse, rat)

| Property | Value | Source |

|---|---|---|

| Full Name | alpha-Calcitonin Gene Related Peptide (29-37) (canine, mouse, rat) | peptide.com |

| CAS Number | 219991-19-2 | peptide.com |

| Molecular Formula | C40H61N11O14 | novoprolabs.com |

| Molecular Weight | 919.99 / 920.00 | novoprolabs.com |

| Sequence | H-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2 | novoprolabs.com4adi.com |

| Purity (HPLC) | >95% / 97.6% | novoprolabs.com4adi.com |

| Appearance | Powder | novoprolabs.com |

| Storage | -20°C, desiccated | novoprolabs.com4adi.comcaltagmedsystems.co.uk |

Table 2: List of Compound Names

| Compound Name |

|---|

| a-CGRP (29-37) (canine, mouse, rat) |

| a-CGRP |

| a-CGRP (19-37), human |

| a-CGRP (30-37), canine, mouse, rat |

| a-CGRP (32-37), canine, mouse, porcine, rat |

| Ac-a-CGRP (19-37), human |

| Adrenomedullin (B612762) |

| Amylin |

| Anandamide |

| Angiotensin II |

| Atogepant |

| BIBN4096BS |

| Calcitonin |

| Calcitonin Gene-Related Peptide (CGRP) |

| CGRP(8-37) |

| CGRP(12-37) |

| CGRP(23-37) |

| CGRP(27-37) |

| Eptinezumab |

| Erenumab |

| Fremanezumab |

| Galcanezumab |

| Glycerol Trinitrate |

| Nitric Oxide |

| Olcegepant (B1677202) |

| Rimegepant |

| SB-273779 |

| Serotonin |

| Sumatriptan |

| Telcagepant |

| Ubrogepant (B612305) |

| Zolmitriptan |

| β-CGRP |

Comparative Mammalian Physiology for CGRP Signaling

The CGRP peptide sequence is remarkably conserved across a wide range of vertebrate species, from fish to mammals, indicating its fundamental physiological importance. nih.gov This high degree of conservation is particularly evident among mammals like canines, mice, and rats, especially in the C-terminal region of the peptide.

| Species | Conservation Status | Key Physiological Notes |

|---|---|---|

| Human / Rat / Mouse | High degree of sequence identity, with most changes being conservative replacements. nih.gov | CGRP is a potent vasodilator and neuromodulator in nociceptive signaling in these species. nih.govnih.gov |

| Canine | High sequence homology with human and rodent CGRP. nih.gov | Elevated CGRP levels in cerebrospinal fluid are linked to pain in dogs with certain neuropathic conditions. nih.gov |

While the peptide itself is conserved, the physiological and pharmacological responses to CGRP signaling can exhibit species-specific variations. CGRP is a potent vasodilator in all these species, but the extent of its effect can differ depending on the specific vascular bed and the species being studied. nih.govphysiology.org For instance, CGRP is known to have particularly potent activity in the cerebral circulation. physiology.org

Furthermore, complexities in the CGRP receptor system can lead to differential effects. In rodents, evidence suggests that in addition to the canonical CGRP receptor (CLR/RAMP1) and the AMY1 receptor, other receptor combinations may play a role in mediating CGRP's effects. nih.govphysiology.orgotago.ac.nz This contrasts with the understanding of the human CGRP system, which is a critical consideration when translating findings from animal models. The binding affinity of therapeutic agents targeting the CGRP pathway can also vary significantly between species. For example, the monoclonal antibody erenumab, which targets the human CGRP receptor, shows only modest binding affinity for the canine CGRP receptor and no antagonist activity at the rat CGRP receptor. fda.gov

Utility of Specific Animal Models for Diverse Research Avenues

The study of CGRP's role in health and disease relies heavily on the use of specific animal models, each offering unique advantages for investigating different aspects of CGRP physiology and pathophysiology.

Rat Models: Rats, particularly Sprague-Dawley and Wistar-Kyoto strains, are extensively used in preclinical research, most notably in the fields of migraine and pain. nih.govmdpi.comnih.gov Researchers have developed models that mimic aspects of human migraine by administering substances like nitroglycerin (NTG) or by inducing dural inflammation with agents such as complete Freund's adjuvant (CFA). mdpi.comresearchgate.netnih.gov These models allow for the study of key migraine-related mechanisms, including:

The release of CGRP from the trigeminal system. nih.gov

The development of trigeminal hyperalgesia and central sensitization. nih.govmdpi.com

The process of neurogenic inflammation. nih.gov

The efficacy of CGRP receptor antagonists in blocking these pathological events. nih.govnih.gov

Mouse Models: Mouse models, including C57BL/6 and Swiss Webster strains, are invaluable for investigating the role of CGRP in various pain states, such as inflammatory and neuropathic pain. nih.govjneurosci.org A significant area of research in mice has been the exploration of sex-specific differences in CGRP signaling, which may help explain the higher prevalence of migraine in women. jneurosci.orgsfn.orgfrontiersin.org Studies have shown that CGRP can be a more potent and efficacious promoter of pain in female mice compared to males. jneurosci.orgsfn.org Mouse models are also employed to study CGRP-induced behaviors relevant to migraine, such as spontaneous pain and light aversion (photophobia). nih.gov Furthermore, the availability of genetic tools, such as knockout mice that lack the gene for α-CGRP (Calca), allows for fundamental investigations into the peptide's necessity for various forms of pain, although results have sometimes been inconsistent between studies. elifesciences.orgnih.gov

Canine Models: Dogs are an emerging model for studying the role of CGRP in naturally occurring pain conditions. Research in Cavalier King Charles Spaniels, a breed prone to Chiari-like malformation and associated neuropathic pain, has shown that painful dogs have significantly higher concentrations of CGRP in their cerebrospinal fluid. nih.gov This finding suggests that CGRP may be a key contributor to neuropathic pain in this condition and presents an opportunity to study a clinically relevant pain state that develops naturally. nih.gov These models can provide insights into the pathophysiology of chronic pain and serve as a platform for evaluating the therapeutic potential of targeting the CGRP pathway, though species differences in receptor pharmacology must be considered. nih.govfda.gov

| Animal Model | Common Strains/Breeds | Primary Research Areas | Key Findings/Observations |

|---|---|---|---|

| Rat | Sprague-Dawley, Wistar-Kyoto nih.govnih.gov | Migraine pathophysiology, Inflammation, Pain nih.govmdpi.comfrontiersin.org | Used to demonstrate that CGRP receptor antagonists can block NTG-induced hyperalgesia and reduce inflammatory mediators. nih.govmdpi.com Allows for direct measurement of CGRP release from the trigeminal vascular system. nih.gov |

| Mouse | C57BL/6, Swiss Webster nih.govjneurosci.org | Neuropathic & Inflammatory Pain, Sex Differences, Light Aversion nih.govjneurosci.orgsfn.org | Revealed a female-specific role for CGRP in promoting pain in some models. jneurosci.orgsfn.org Demonstrated that peripheral CGRP can induce spontaneous, light-independent pain. nih.gov |

| Canine | Cavalier King Charles Spaniel nih.gov | Naturally Occurring Neuropathic Pain nih.gov | Elevated CGRP in cerebrospinal fluid is correlated with pain in dogs with Chiari-like malformation. nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H61N11O14/c1-19(2)31(50-37(62)26(16-28(41)54)49-40(65)32(21(4)53)51-35(60)23-11-8-14-43-23)39(64)44-17-29(55)46-27(18-52)38(63)47-24(12-13-30(56)57)36(61)45-20(3)34(59)48-25(33(42)58)15-22-9-6-5-7-10-22/h5-7,9-10,19-21,23-27,31-32,43,52-53H,8,11-18H2,1-4H3,(H2,41,54)(H2,42,58)(H,44,64)(H,45,61)(H,46,55)(H,47,63)(H,48,59)(H,49,65)(H,50,62)(H,51,60)(H,56,57)/t20-,21+,23-,24-,25-,26-,27-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPGRKKSNRTOED-NOBMLAFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H61N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of A Cgrp 29 37 Action

Interaction with CGRP Receptor Components

The functional CGRP receptor is a complex heterotrimer, requiring the coordinated action of three distinct proteins for ligand binding and signal transduction. nih.govnih.gov The C-terminal fragment a-CGRP (29-37) primarily interacts with the extracellular components of this receptor complex.

Calcitonin Receptor-Like Receptor (CLR)

The Calcitonin Receptor-Like Receptor (CLR) is a class B G protein-coupled receptor (GPCR) that forms the core of the CGRP receptor. researchgate.netfrontiersin.org The extracellular domain (ECD) of CLR provides a crucial binding site for the C-terminal region of CGRP. researchgate.netfrontiersin.org Structural studies have revealed that the unstructured C-terminal tail of CGRP, which includes the (29-37) sequence, extends towards and forms an anchoring point with the ECD of CLR. frontiersin.org This initial binding event is a prerequisite for the subsequent steps of receptor activation.

Receptor Activity Modifying Protein 1 (RAMP1)

Receptor Activity Modifying Protein 1 (RAMP1) is a single-pass transmembrane protein that is essential for the function of the CGRP receptor. researchgate.netnih.gov RAMP1 associates with CLR to form the complete, high-affinity binding pocket for CGRP. researchgate.net The ECD of RAMP1 directly interacts with the C-terminal fragment of CGRP, contributing to the specificity and affinity of ligand binding. nih.govnih.gov Crystal structures have shown that the extreme C-terminal amide of CGRP interacts specifically with residue W84 of RAMP1. nih.gov This interaction is a key determinant of the pharmacological specificity of the CGRP receptor.

Receptor Component Protein (RCP)

The Receptor Component Protein (RCP) is an intracellular protein that is necessary for the coupling of the CGRP receptor to the intracellular signaling machinery, specifically the Gs protein. nih.govnih.gov While essential for signal transduction, RCP is not directly involved in the binding of CGRP or its fragments to the extracellular part of the receptor. nih.govnih.gov Studies have shown that depletion of RCP abolishes CGRP-mediated signaling without affecting the binding affinity of the ligand to the CLR/RAMP1 complex. nih.gov

Modulation of CLR/RAMP Complexes and Receptor Specificity

The association of CLR with different RAMPs gives rise to receptors with distinct pharmacological profiles. The CLR/RAMP1 complex forms the canonical CGRP receptor. nih.gov a-CGRP (29-37), as a C-terminal fragment, is expected to act as a competitive antagonist, occupying the binding site on the CLR/RAMP1 complex and preventing the binding and activation by the full-length CGRP. nih.govbirmingham.ac.uk The interaction of the C-terminal tail of CGRP with both CLR and RAMP1 underscores the intricate mechanism of ligand recognition and receptor specificity. nih.gov The subtle conformational differences in CLR induced by different RAMPs, along with direct contacts between the peptide and the RAMP, contribute to the selective binding of different ligands. nih.gov

Ligand Binding Dynamics and Receptor Occupancy Studies

The binding of CGRP to its receptor is a dynamic process, often described by a "two-domain" model. researchgate.net The C-terminal portion of the peptide first binds to the ECD of the CLR/RAMP1 complex, acting as an "affinity trap." researchgate.net This initial, stable engagement is followed by the interaction of the N-terminal region of CGRP with the transmembrane domain of CLR, leading to receptor activation. researchgate.net As a C-terminal fragment, a-CGRP (29-37) participates in the initial binding step but, lacking the N-terminal activation domain, it fails to induce a conformational change necessary for receptor activation, thus acting as an antagonist. nih.govacs.org

Binding Affinity (Ki) Characterization Across Species (Mouse, Rat, Canine)

However, data from related C-terminal fragments and different species provide valuable context for the expected binding affinity of a-CGRP (29-37). C-terminal fragments generally exhibit nanomolar to micromolar binding affinities for the CGRP receptor. For instance, the antagonist fragment CGRP(8-37) has a reported affinity of approximately 1.3 nM for human CGRP receptors. nih.gov Another C-terminal fragment, CGRP(27-37), has also been shown to have a high affinity for the CGRP receptor. nih.gov It is important to note that binding affinities can vary significantly between species. For example, the non-peptide CGRP antagonist BIBN4096BS shows a much higher affinity for human and marmoset CGRP receptors compared to rat receptors. eur.nl

| Compound | Species/Cell Line | Receptor Type | Ki (nM) | Reference |

| CGRP(8-37) | Human (SK-N-MC cells) | CGRP Receptor | ~1.3 | nih.gov |

| hα[Tyr0]-CGRP(28-37) | Human (SK-N-MC cells) | CGRP1-like Receptor | pKB of 5.25 ± 0.07 | aston.ac.uk |

| CGRP(8-37) | Human (Col 29 cells) | CGRP2-like Receptor | pKB of 6.48 ± 0.28 | aston.ac.uk |

| MK-3207 | Canine | CGRP Receptor | 10 | |

| MK-3207 | Rat | CGRP Receptor | 10 ± 1.2 |

Note: pKB is the negative logarithm of the antagonist dissociation constant. A higher pKB value indicates higher antagonist potency. The data presented are for related C-terminal fragments and different species, as specific Ki values for a-CGRP (29-37) in canine, mouse, and rat were not found in the reviewed literature.

Competition Binding Assays with Full-Length CGRP and Other Ligands

The fundamental mechanism by which C-terminal fragments of α-CGRP, including the (29-37) sequence, exert their effects is through competitive antagonism at the CGRP receptor. This has been extensively demonstrated in competition binding assays where these fragments vie with full-length α-CGRP for the same binding site on the receptor complex.

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). nih.govacs.org The binding of CGRP to this complex is described by a "two-domain model." In this model, the C-terminal portion of CGRP, which includes the (29-37) region, binds first to the extracellular domain (ECD) of the CLR/RAMP1 complex. acs.orgnih.govnih.gov This interaction is essential for high-affinity binding. nih.gov The N-terminal region of CGRP (residues 1-7) is then responsible for receptor activation, a function that C-terminal fragments lack. nih.govfrontiersin.org

Consequently, fragments like CGRP(8-37) and shorter C-terminal peptides act as antagonists. They bind to the receptor with high affinity but are incapable of inducing the conformational change required for receptor activation and subsequent intracellular signaling. frontiersin.orgfrontiersin.org Studies have shown that CGRP(8-37) binds with approximately 10-fold less potency than full-length CGRP but effectively displaces it. nih.gov Further truncations have revealed that peptides as short as the C-terminal 11 amino acids (27-37) can still bind to the receptor, highlighting the importance of this region. oup.comnih.gov In fact, the truncated CGRP(27-37) fragment has been identified as the minimal region required for binding to the receptor's ECD complex. nih.gov Some modified versions of CGRP(27-37) have been shown to be potent antagonists with nanomolar affinity. nih.gov The final residue, Phenylalanine-37, is amidated, which may serve as a contact point with the receptor. researchgate.net

One study noted that substituting a single amino acid (Gly33) in the CGRP(29-37) fragment could dramatically alter binding affinity, either abolishing it or increasing it tenfold, underscoring the critical role of the conformation of this C-terminal region. nih.gov

Table 1: Competitive Binding Data for CGRP Fragments This table summarizes findings on the binding characteristics of CGRP fragments from various studies. Exact Ki values can vary based on experimental conditions (e.g., cell type, radioligand used).

| Ligand | Receptor | Binding Characteristic | Finding | Reference |

|---|---|---|---|---|

| CGRP(8-37) | CGRP Receptor | Competitive Antagonist | Binds with ~10-fold lower potency than full-length CGRP but lacks efficacy. | nih.gov |

| CGRP(27-37) | CGRP Receptor (ECD) | Competitive Antagonist | Identified as the minimal fragment for binding to the receptor ECD. | nih.gov |

| Modified CGRP(27-37) | CGRP Receptor | High-Affinity Antagonist | Engineered variants can achieve nanomolar binding affinity. | acs.orgnih.gov |

| CGRP(29-37) | CGRP Receptor | Binding Determinant | Single amino acid changes within this fragment can dramatically alter binding affinity. | nih.gov |

Downstream Intracellular Signaling Cascades Triggered by a-CGRP (29-37)

As a component of antagonist fragments like CGRP(8-37) and CGRP(27-37), the α-CGRP(29-37) sequence does not trigger downstream intracellular signaling cascades. Instead, its primary function is to mediate binding to the receptor, thereby blocking the full-length α-CGRP from initiating its signaling pathways. nih.gov The binding of these antagonist fragments occupies the receptor without inducing the necessary conformational change for G-protein coupling and activation. frontiersin.org Therefore, the "effect" of α-CGRP(29-37) on signaling is one of inhibition.

The canonical signaling pathway for the CGRP receptor involves coupling to the stimulatory G-protein (Gαs), which activates adenylyl cyclase, leading to a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.govmdpi.com This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets. nih.govwikipedia.org

C-terminal antagonist fragments, containing the (29-37) sequence, competitively inhibit this pathway. nih.gov By binding to the receptor, they prevent the full-length CGRP from activating Gαs. nih.gov Consequently, there is no stimulation of adenylyl cyclase and no increase in intracellular cAMP levels. nih.govnih.gov This blockade of cAMP accumulation is a primary method for evaluating the potency of CGRP antagonists in vitro. oup.com Studies have demonstrated that CGRP(8-37) effectively inhibits CGRP-stimulated adenylyl cyclase activity in a competitive manner. oup.com

While the cAMP pathway is the most well-documented, full-length α-CGRP can also activate other signaling pathways. frontiersin.org In certain cell types, the CGRP receptor can couple to other G-proteins, such as Gαq/11 or Gαi/o. nih.govfrontiersin.org Activation of Gαq/11 stimulates the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentrations ([Ca2+]i). frontiersin.org Additionally, CGRP has been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38. nih.govnih.gov

The antagonist action of C-terminal fragments extends to these alternative pathways. In HEK-293 cells expressing recombinant CGRP receptors, CGRP(8-37) was shown to inhibit both the CGRP-mediated activation of adenylyl cyclase and the increase in intracellular calcium release. nih.gov This indicates that by occupying the ligand-binding site, the fragment prevents the receptor from coupling to any of its potential downstream G-protein effectors. Similarly, CGRP(8-37) can inhibit the initial peak in calcium mobilization induced by full-length CGRP. physiology.org Therefore, the presence of the antagonist fragment effectively silences the receptor, preventing it from modulating PLC, MAPK, or Ca2+ signaling in response to the native ligand.

Table 2: Modulation of Downstream Signaling by CGRP Antagonist Fragments

| Signaling Pathway | Effect of Full-Length α-CGRP | Effect of Antagonist Fragments (e.g., CGRP(8-37)) | Reference |

|---|---|---|---|

| Adenylyl Cyclase / cAMP | Activation / Increase | Inhibition / Blockade | nih.govnih.govoup.com |

| Ca2+ Mobilization | Increase | Inhibition / Blockade | nih.govphysiology.org |

| PLC | Activation (via Gαq/11) | Inhibition (inferred by blocking Ca2+ release) | frontiersin.org |

| MAPK (ERK, p38) | Activation | Inhibition | nih.gov |

Allosteric Modulation and Receptor Heteromerization Involvement

The CGRP receptor's identity and function are intrinsically linked to its structure as a heterodimer of CLR and RAMP1. acs.orgnih.gov This heteromerization is essential for creating the high-affinity binding site for CGRP. nih.gov The C-terminal fragment (29-37) plays a direct role in this interaction, binding to the ECD formed by the association of CLR and RAMP1. nih.gov The RAMPs are crucial not only for receptor function but also for determining ligand selectivity. acs.orgcore.ac.uk For instance, when CLR associates with RAMP2 or RAMP3, it forms receptors for adrenomedullin (B612762), a related peptide. nih.gov

The interaction of CGRP fragments with this heterodimeric receptor is a classic example of competitive orthosteric antagonism, where the antagonist binds to the same site as the endogenous agonist. However, the complexity of the receptor structure allows for more nuanced interactions. Some antagonist variants have been observed to cause insurmountable antagonism, which may suggest a very slow dissociation rate (long receptor residence time) or complex allosteric mechanisms, where the antagonist binding induces a receptor conformation that has a reduced affinity for the agonist or is incapable of activation. acs.org While the term "allosteric modulation" often refers to binding at a topographically distinct site, the influence of RAMPs on the CLR binding pocket is itself an allosteric effect, and the binding of antagonist fragments locks this complex in an inactive state.

Enzyme-Mediated Degradation and Clearance Mechanisms of a-CGRP (29-37)

The degradation and clearance of the specific α-CGRP(29-37) fragment are not well-characterized. However, extensive research has been conducted on the metabolism of the full-length α-CGRP peptide, which provides context for the generation of such fragments.

Full-length α-CGRP is metabolized by several enzymes, with metallopeptidases playing a key role. pnas.orgnih.gov Studies have identified two primary enzymes responsible for α-CGRP degradation in circulation and tissues:

Insulin-degrading enzyme (IDE): This metalloprotease has been identified as a major CGRP-degrading enzyme. pnas.orgnih.govphysiology.org

Endothelin-converting enzyme-1 (ECE-1): This enzyme is also known to degrade CGRP. frontiersin.orgphysiology.org

Peptidomics approaches have identified specific cleavage sites within the full-length α-CGRP molecule. pnas.org The two most prominent cleavage sites are between Ser17-Arg18 and Asn26-Phe27. pnas.orgnih.gov The cleavage at Asn26-Phe27 would directly produce C-terminal fragments containing the (29-37) sequence. This indicates that fragments like α-CGRP(27-37) can be natural products of the metabolic breakdown of the full-length peptide. pnas.org The half-life of CGRP in plasma is short, on the order of minutes, suggesting rapid degradation by these enzymes. nih.gov

While these enzymes are responsible for breaking down the parent peptide, the subsequent fate of the resulting α-CGRP(29-37) fragment is less clear. It is likely further degraded into smaller peptides and individual amino acids by various peptidases, but specific enzymes responsible for the clearance of this short fragment have not been a major focus of the research literature.

Table 3: Enzymes Involved in Full-Length α-CGRP Degradation

| Enzyme | Enzyme Class | Identified Cleavage Site(s) in α-CGRP | Reference |

|---|---|---|---|

| Insulin-Degrading Enzyme (IDE) | Metallopeptidase | Ser17-Arg18, Asn26-Phe27 | pnas.orgnih.govphysiology.org |

| Endothelin-Converting Enzyme-1 (ECE-1) | Metallopeptidase | Degrades CGRP (specific sites may vary) | frontiersin.orgphysiology.org |

| Matrix Metalloproteinase 2 (MMP-2) | Metallopeptidase | Cleaves both α-CGRP and β-CGRP | nih.gov |

Compound Reference Table

Pharmacological and Physiological Effects of A Cgrp 29 37 in Animal Models

Nociceptive and Anti-Nociceptive Modulatory Effects

α-CGRP (29-37) is primarily recognized for its antagonistic effects at the CGRP receptor, thereby blocking the actions of the full-length CGRP. This interaction is central to its modulatory effects on pain perception.

Peripheral Nociceptor Sensitization and Desensitization

The full-length α-CGRP is a key player in peripheral sensitization, a process where nociceptors (pain-sensing neurons) become more responsive to stimuli. researchgate.net It contributes to neurogenic inflammation and is upregulated in inflammatory and neuropathic pain conditions. nih.govresearchgate.net By blocking CGRP receptors, α-CGRP (29-37) is thought to counteract this sensitization. For instance, in peptidergic nociceptors, pro-algesic sensitization involves the recruitment of TRPV1 channels to the neuronal surface, a process that can be influenced by CGRP. pnas.org While direct studies on α-CGRP (29-37)'s desensitization effects are limited, its ability to block the sensitizing actions of CGRP suggests a role in reducing nociceptor hyperexcitability.

Central Pain Pathway Modulation in Specific Brain Regions (e.g., Trigeminal Nucleus Caudalis, Cerebellum)

The trigeminal nucleus caudalis (TNC) is a critical site for processing orofacial pain signals. mdpi.commdpi.com CGRP released from the central terminals of trigeminal ganglion neurons can sensitize second-order neurons in the TNC. nih.govnih.gov Studies have shown that application of inflammatory agents to the dura in rats increases the activity of TNC neurons, an effect that can be modulated by CGRP receptor antagonists. nih.gov This suggests that α-CGRP (29-37), by blocking CGRP receptors in the TNC, can modulate central pain transmission. nih.gov

The cerebellum, traditionally known for motor control, is increasingly recognized for its role in sensory integration and pain modulation. frontiersin.org It contains a high density of CGRP binding sites. frontiersin.org Animal studies have shown that CGRP injection into the cerebellum can evoke pain-like behaviors. frontiersin.org While direct evidence for α-CGRP (29-37) action in the cerebellum is still emerging, the presence of CGRP receptors suggests it could be a site for its modulatory effects on pain. nih.govfrontiersin.org

Inflammatory Nociception Models

Animal models of inflammatory pain, such as those induced by formalin or carrageenan, are crucial for understanding the mechanisms of pain. In the formalin test, which involves two phases of pain behavior (neurogenic and inflammatory), CGRP plays a significant role, particularly in the inflammatory phase. jst.go.jp Studies using CGRP receptor antagonists have demonstrated a reduction in pain behaviors in these models. nih.gov For example, in rats with carrageenan-induced inflammation, intrathecal administration of CGRP receptor antagonists has been shown to have antinociceptive effects. ki.sefrontiersin.org This indicates that α-CGRP (29-37) can attenuate inflammatory pain by blocking CGRP's pro-inflammatory and sensitizing actions. nih.govnih.gov

| Model | Animal | Antagonist Effect | Reference |

|---|---|---|---|

| Carrageenan-induced inflammation | Rat | Intrathecal CGRP8-37 induced antinociception. | frontiersin.org |

| Formalin test | Mouse | αCGRP-deficient mice showed attenuated responses. | nih.gov |

| Capsaicin-induced hyperalgesia | Rat | CGRP antagonists inhibited hyperalgesia. | nih.gov |

Neuropathic Nociception Models

In neuropathic pain models, such as the chronic constriction injury (CCI) of the sciatic nerve, there is an upregulation of CGRP. dovepress.commdpi.com This increase in CGRP is associated with the development of allodynia and hyperalgesia, which are hallmarks of neuropathic pain. nih.govdovepress.com Administration of CGRP receptor antagonists, like α-CGRP (29-37), has been shown to alleviate these pain behaviors in rodent models of neuropathic pain. nih.govfrontiersin.org For instance, in the spinal nerve ligation (SNL) model, a CGRP1 receptor antagonist administered into the central nucleus of the amygdala reduced mechanical hypersensitivity. frontiersin.org

| Model | Animal | Antagonist Effect | Reference |

|---|---|---|---|

| Chronic Constriction Injury (CCI) | Mouse | Upregulation of CGRP observed. | dovepress.com |

| Spinal Nerve Ligation (SNL) | Rat | CGRP8-37 in the amygdala reduced mechanical hypersensitivity. | frontiersin.org |

| Spared Nerve Injury (SNI) | Mouse | Intrathecal CGRP8-37 reversed mechanical hypersensitivity in females. | jneurosci.org |

Sex-Dependent Differences in Pain Modulation

Emerging evidence suggests that the role of CGRP in pain modulation can be sex-dependent. algologia.gr In some rodent models, CGRP appears to have a more pronounced pain-promoting effect in females. jneurosci.orgjournalomp.org For instance, dural application of CGRP induced hypersensitivity in female but not male rats. frontiersin.org In a hyperalgesic priming model, intrathecal administration of CGRP antagonists blocked and reversed hyperalgesia only in female mice. jneurosci.org However, in a neuropathic pain model, a CGRP antagonist administered into the amygdala reduced mechanical hypersensitivity in both sexes, though it had female-predominant effects on emotional-affective responses. frontiersin.org These findings highlight the complexity of CGRP signaling and the importance of considering sex as a biological variable in pain research. algologia.grnih.gov

Neurovascular Regulation and Vasomotor Tone Modulation

CGRP is one of the most potent endogenous vasodilators known. nih.govphysiology.orgmdpi.com It plays a significant role in regulating vascular tone, particularly in the cerebral circulation. ahajournals.org CGRP released from perivascular sensory nerves causes vasodilation, an effect mediated by CGRP receptors on vascular smooth muscle cells. nih.govnih.gov The antagonist α-CGRP (29-37) can block this CGRP-induced vasodilation. nih.gov For example, in isolated rat middle cerebral arteries, CGRP antagonists inhibit the relaxation induced by CGRP. nih.gov This action is crucial in the context of conditions like migraine, where CGRP-mediated vasodilation of dural blood vessels is thought to play a role. nih.govnih.gov Studies have shown that the increase in meningeal blood flow induced by trigeminal stimulation can be inhibited by the application of CGRP antagonists. nih.gov While CGRP does not appear to be a major regulator of systemic vascular tone under normal physiological conditions, its role becomes more prominent in pathological states. nih.gov

Cranial Vasculature Responses

Studies in animal models have demonstrated the involvement of CGRP in responses of the cranial vasculature, particularly in the context of dural vasodilation and cortical spreading depression (CSD). CSD is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is implicated in migraine aura. nih.govcambridge.org

The release of CGRP from trigeminal nerve endings can induce vasodilation of meningeal arteries. cambridge.orgnih.gov This neurogenic inflammation is characterized by vasodilation and plasma protein extravasation. cambridge.org In rat models, the application of a CGRP receptor antagonist, CGRP (8-37), has been shown to reduce the hyperperfusion in the cerebral cortex associated with CSD. gazi.edu.trresearchgate.net Specifically, in rabbit and cat models, topical administration of a CGRP receptor inhibitor diminished CSD-induced pial dilation. nih.gov Furthermore, in rat neocortical slices, CGRP receptor antagonists, including CGRP (8-37), demonstrated a dose-dependent inhibitory effect on CSD induced by potassium. nih.gov These findings suggest that CGRP acts as a vascular modulator during CSD and contributes to the associated dilation of cranial vessels. nih.gov

Interactive Table: Effect of CGRP Antagonists on Cranial Vasculature in Animal Models

| Animal Model | Intervention | Observed Effect on Cranial Vasculature | Reference |

|---|---|---|---|

| Rabbit, Cat | Topical CGRP receptor inhibitor | Reduced CSD-induced pial dilation | nih.gov |

| Rat | Topical CGRP receptor antagonist (CGRP 8-37) | Decreased CSD-induced cortical hyperperfusion | gazi.edu.trresearchgate.net |

| Rat (neocortical slices) | CGRP receptor antagonists (including CGRP 8-37) | Dose-dependent inhibition of potassium-induced CSD | nih.gov |

| Rat | IV CGRP administration | Dilation of cortical pial arteries and arterioles, and middle meningeal artery | nih.gov |

Peripheral Vascular Bed Effects

The vasodilatory effects of a-CGRP are not limited to the cranial vasculature; they are also prominent in peripheral vascular beds, including dermal and coronary arteries.

In the skin, CGRP is a potent vasodilator. nih.gov Studies have shown that intradermal injection of a-CGRP in humans causes a long-lasting increase in local blood flow and erythema. nih.gov In animal models, capsaicin-induced vasodilation in the skin is largely mediated by CGRP. core.ac.uk The C-terminal fragment CGRP(8-37) has been shown to competitively block CGRP-induced vasodilation in both animal and human studies. core.ac.uk

Regarding the coronary arteries, CGRP-containing nerves are densely located around them. frontiersin.org a-CGRP has been shown to dilate multiple vascular beds, including the coronary vasculature. nih.gov It can induce vasodilation through both endothelium-dependent and -independent mechanisms. oup.com In isolated rat coronary arteries, however, the CGRP-induced relaxation was found to be independent of KATP-channel activation. oup.com In dogs, CGRP administration increased coronary flow and decreased coronary resistance. nih.gov The vasodilatory actions of a-CGRP are particularly pronounced in smaller peripheral arteries compared to larger vessels. nih.gov

Interactive Table: Effects of a-CGRP on Peripheral Vasculature

| Vascular Bed | Animal Model | Effect of a-CGRP | Mechanism | Reference |

|---|---|---|---|---|

| Dermal | Human | Increased local blood flow, erythema | Vasodilation | nih.gov |

| Dermal | Animal models | Mediates capsaicin-induced vasodilation | CGRP release | core.ac.uk |

| Coronary Arteries | Dog | Increased coronary flow, decreased resistance | Vasodilation | nih.gov |

| Coronary Arteries | Rat | Dilation | Endothelium-dependent and -independent | oup.com |

| Mesenteric Arteries | Rat | Combats vasoconstriction | Interaction with CGRP receptor | nih.gov |

Neuroinflammatory and Immunomodulatory Actions

a-CGRP plays a significant role in neuroinflammatory processes and exhibits immunomodulatory functions, particularly concerning glial cells and the expression of cytokines and chemokines.

Glial Cell Activation and Inhibition

In the context of the trigeminal system, which is crucial in migraine pathophysiology, CGRP mediates communication between neurons and satellite glial cells (SGCs) in the trigeminal ganglion. mdpi.comfrontiersin.org The release of CGRP from neurons can activate SGCs, leading to the release of nitric oxide (NO), which in turn can enhance neuronal CGRP expression, creating a positive feedback loop that may contribute to the persistence of pain. mdpi.com In vitro studies have shown that CGRP enhances the expression and release of pro-inflammatory cytokines from rodent satellite glial cells of the trigeminal ganglia. nih.gov Furthermore, exogenous administration of CGRP has been shown to inhibit the infiltration of macrophages. frontiersin.org

Cytokine and Chemokine Expression Profiles

CGRP can modulate the expression of various cytokines and chemokines, demonstrating both pro- and anti-inflammatory effects. mdpi.com In human peripheral blood mononuclear cells and lymphocytes, CGRP has been reported to enhance the expression and release of pro-inflammatory cytokines. nih.gov In a rat model of chronic migraine, the CGRP receptor antagonist olcegepant (B1677202) was found to reduce the increase in CGRP and pro-inflammatory cytokines in the serum and various nervous tissues. nih.gov CGRP has also been shown to induce the production of the chemokine IL-8 (CXCL8) from macrophages and epithelial cells, which is involved in immune cell recruitment. d-nb.info Conversely, in a model of helminth infection, CGRP promoted a Th2 immune response by downregulating the Th1 cytokine interferon-gamma (IFNγ). d-nb.info

Gastrointestinal Motility and Secretory Function Modulation

a-CGRP is present in the gastrointestinal system and has been shown to influence motility and secretory functions.

Gastric Emptying and Intestinal Transit Regulation

Animal studies have indicated that CGRP is involved in the regulation of gastric emptying and intestinal transit. nih.gov In rats, CGRP has been shown to slow gastric emptying. frontiersin.orgomicsonline.org This inhibitory action on gastrointestinal motility is thought to play a role in postoperative ileus. frontiersin.org Conversely, some studies in mice and dogs have shown that CGRP can stimulate intestinal transit and secretion, leading to diarrhea. researchgate.net The effects of CGRP on gastric motility appear to be mediated through both the canonical CGRP receptor and the amylin receptor 1. nih.gov There is some conflicting evidence, as one study showed that the CGRP antagonist CGRP(8-37) delayed gastrointestinal transit in mice, while other studies found no effect of CGRP antagonists on gastric emptying or transit in rats and mice. frontiersin.org

Interactive Table: Summary of a-CGRP Effects on Gastrointestinal Function in Animal Models

| Function | Animal Model | Effect of a-CGRP | Reference |

|---|---|---|---|

| Gastric Emptying | Rat | Slows/Inhibits | frontiersin.orgomicsonline.org |

| Intestinal Transit | Mouse, Dog | Stimulates (can cause diarrhea) | researchgate.net |

| Intestinal Transit | Mouse | Delayed by CGRP(8-37) | frontiersin.org |

| Gastric Corpus Motility | Rat | Inhibited | frontiersin.org |

| Colon Contractions | Rat | Diminished | nih.gov |

Enteric Nervous System Interactions

Calcitonin gene-related peptide is widely distributed throughout the gastrointestinal (GI) tract of various mammal species, including humans, where it is found in all layers of the enteric plexuses from the esophagus to the rectum. mdpi.com It is expressed in both extrinsic primary afferent nerve fibers and intrinsic enteric neurons. frontiersin.org Within the enteric nervous system (ENS), CGRP is considered a key messenger of intrinsic primary afferent neurons (IPANs), which are crucial for initiating local reflex pathways that control intestinal motility. mdpi.comfrontiersin.org

Research indicates that CGRP plays a multifaceted role in regulating digestive functions. It is involved in the stimulation of propulsive peristaltic motor activity. frontiersin.org Studies in mouse, rat, guinea-pig, and human intestinal preparations have shown that the CGRP receptor antagonist, CGRP(8-37), can blunt the ascending contraction and descending relaxation of circular muscle that are characteristic of the peristaltic reflex. frontiersin.org This suggests that endogenous CGRP is a critical component in the maintenance of normal peristaltic movements.

Table 1: Effects of CGRP on Enteric Nervous System Function

| Function | Effect of CGRP | Mechanism |

|---|---|---|

| Intestinal Motility | Stimulates propulsive peristaltic activity | Activation of ascending excitatory and descending inhibitory neuronal pathways. frontiersin.org |

| Intestinal Secretion | Stimulates ion and water secretion | Direct action on enterocytes. frontiersin.org |

| Intestinal Transit | Accelerates transit time | Combined motor-stimulating and prosecretory actions. frontiersin.org |

| Mucosal Protection | Protects the gastrointestinal mucosal layer against damage | Specific mechanisms are under investigation. mdpi.com |

| Blood Flow | Increases blood flow | Vasodilation of mesenteric vessels. mdpi.com |

Cardiovascular System Regulation (e.g., Heart Rate, Blood Pressure)

α-CGRP is a highly potent vasodilator, considered to be 10 to 100 times more powerful than other vasodilators like acetylcholine (B1216132) and substance P. nih.gov When administered systemically in animal models, it leads to a reduction in blood pressure in both normotensive and hypertensive rats. nih.gov This vasodilatory effect is a primary mechanism through which α-CGRP regulates the cardiovascular system. While it is a potent vasodilator, its role in the physiological regulation of systemic blood pressure in healthy individuals appears to be minimal. ahajournals.orgd-nb.info However, evidence from rodent studies suggests that CGRP becomes particularly important in protecting the vasculature under compromised conditions, such as hypertension. nih.gov

In addition to its vasodilator effects, intravenous administration of CGRP in rats elicits positive inotropic (increased contractility) and chronotropic (increased heart rate) responses. nih.govnih.gov These effects on the heart are thought to be a combination of direct actions on the cardiac muscle and reflex sympathetic nervous activity to counteract the peptide's hypotensive effects. nih.govfrontiersin.org

Table 2: Cardiovascular Effects of α-CGRP in Animal Models

| Parameter | Effect of α-CGRP Administration | Animal Model |

|---|---|---|

| Mean Arterial Pressure | Decreased | Normotensive and hypertensive rats. nih.gov |

| Heart Rate | Increased | Rats. nih.govnih.gov |

| Myocardial Contractility | Increased | Rats. nih.gov |

| Peripheral Vascular Resistance | Decreased | α-adrenergic blockade in αCGRP-null mice. ahajournals.org |

α-CGRP exerts direct protective effects on the heart muscle. In rodent models of angiotensin II-induced hypertension and abdominal aortic constriction-induced heart failure, administration of a long-acting CGRP analog significantly reduced cardiac hypertrophy, fibrosis, and inflammation. frontiersin.org These findings suggest that CGRP directly acts on its receptors in the heart to mitigate adverse tissue remodeling and preserve cardiac function. ahajournals.org

Furthermore, α-CGRP has been shown to have anti-apoptotic effects in cardiomyocytes. ahajournals.org It regulates cell survival signaling pathways, which is crucial in conditions like heart failure where myocyte apoptosis is a contributing factor to the progression of the disease. ahajournals.org In isolated, perfused hearts from α-CGRP knockout mice subjected to ischemia-reperfusion injury, there was a significant reduction in cardiac performance, an increase in the release of creatine (B1669601) kinase (a marker of myocardial damage), and elevated levels of malonaldehyde (a marker of oxidative stress) compared to wild-type mice. physiology.org This indicates that endogenous α-CGRP plays a crucial role in protecting the heart from ischemia-reperfusion injury, partly through the reduction of oxidative stress. physiology.org

Table 3: Direct Myocardial Effects of α-CGRP in Rodent Models

| Pathological Process | Effect of α-CGRP | Model |

|---|---|---|

| Cardiac Hypertrophy | Reduced | Angiotensin II-induced hypertension mice. frontiersin.org |

| Cardiac Fibrosis | Reduced | Angiotensin II-induced hypertension mice. frontiersin.org |

| Cardiac Inflammation | Reduced | Angiotensin II-induced hypertension mice. frontiersin.org |

| Myocyte Apoptosis | Reduced | Cardiomyocytes. ahajournals.org |

| Ischemia-Reperfusion Injury | Protective | Isolated, perfused mouse hearts. physiology.org |

α-CGRP plays a modulatory role in autonomic cardiovascular reflexes. Studies using αCGRP-null mice have revealed that the absence of this neuropeptide leads to increased mean arterial pressure and heart rate. ahajournals.org This hypertensive state in knockout mice was attributed to elevated sympathetic nervous activity, as it could be inhibited by an α-adrenergic antagonist. ahajournals.org

Further investigations into autonomic function in these mice showed that sympathetic nervous activity was significantly elevated. ahajournals.org This was confirmed by measurements of urinary catecholamine metabolites and analysis of arterial baroreceptor reflexes. ahajournals.org These findings strongly suggest that endogenous α-CGRP contributes to the regulation of cardiovascular function through an inhibitory modulation of the sympathetic nervous system, including its influence on the arterial baroreceptor reflex pathway. ahajournals.org Paradoxically, one study found that cardiovagal baroreflex sensitivity was higher in CGRP knockout mice. nih.gov

Respiratory System Dynamics

α-CGRP is also implicated in the regulation of the respiratory system, particularly in the context of pulmonary hypertension. The peptide is highly expressed in the lungs and acts to dilate pulmonary arteries. frontiersin.org In animal models, α-CGRP has been shown to be protective against pulmonary hypertension, likely by blunting the hypoxia-induced tissue remodeling that occurs in this condition. frontiersin.org

Studies in rats with pulmonary hypertension have demonstrated reduced plasma levels of α-CGRP. nih.govfrontiersin.org The administration of α-CGRP to these animals attenuated the effects of pulmonary hypertension, while infusion of the CGRP antagonist CGRP(8-37) exacerbated the condition. nih.govfrontiersin.org This provides strong evidence for the protective role of endogenous α-CGRP in the pulmonary vasculature.

Endocrine and Metabolic System Interactions

The influence of α-CGRP extends to the endocrine and metabolic systems. It has been shown to interact with the renin-angiotensin system, a key regulator of blood pressure and fluid balance. nih.gov CGRP can be released in response to pressor agents like angiotensin II, potentially as a counter-regulatory mechanism. nih.gov

In the context of metabolism, CGRP has been shown to reduce insulin (B600854) release from the pancreas, leading to an increase in blood glucose levels. nih.gov Studies involving the destruction of CGRP-containing sensory nerves with capsaicin (B1668287) resulted in increased glucose tolerance in animals. nih.gov Furthermore, research on αCGRP knockout mice has indicated a role for the peptide in diet-induced obesity, with the knockout animals showing a reduction in its incidence. nih.gov

Methodological Approaches and Model Systems for A Cgrp 29 37 Research

In Vitro Experimental Paradigms

In vitro methods provide controlled environments to dissect the molecular and cellular mechanisms of α-CGRP (29-37) action. These paradigms include the use of cell culture models, isolated tissue preparations, radioligand binding assays, and functional receptor activation assays.

Cell Culture Models (e.g., Neuronal Cell Lines, Primary Cultures)

Cell culture systems are fundamental tools for studying the effects of α-CGRP (29-37) at the cellular level. Both immortalized cell lines and primary cell cultures are employed to investigate receptor binding and downstream signaling pathways.

A frequently utilized model involves COS-7 cells, an African green monkey kidney fibroblast-like cell line. acs.org These cells are often transiently transfected to express the components of the CGRP receptor, namely the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). acs.orgaston.ac.uk This system allows for the controlled study of receptor-ligand interactions and subsequent intracellular signaling events, such as the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation. acs.orgaston.ac.uk

Primary cultures of rat aorta smooth muscle cells have also served as a valuable model system. oup.com These cells endogenously express functional CGRP receptors that are coupled to cAMP production, providing a more physiologically relevant context for studying vascular responses to CGRP and its fragments. oup.com Additionally, primary cultures of trigeminal ganglia (TG) neurons from rats are used to examine signaling pathways relevant to pain, such as the activation of cAMP, cAMP response element-binding protein (CREB), p38, and extracellular signal-regulated kinase (ERK). nih.govjneurosci.org In some studies, these primary TG neuron cultures are infected with adenoviral vectors to manipulate the expression of receptor components like RAMP1, thereby sensitizing the cells to CGRP. jneurosci.org

Furthermore, studies have utilized human cell lines to investigate the effects of CGRP. For instance, human umbilical vein endothelial cells (HUVECs) have been used to study agonist bias at the CGRP receptor. core.ac.uk In cancer research, gastric cancer cell lines have been employed to demonstrate that CGRP can promote the growth of cancer spheroids in a 3D Matrigel culture system. biorxiv.org

| Cell Model | Species/Origin | Key Application in α-CGRP (29-37) Research |

| COS-7 | African Green Monkey Kidney | Transfection studies for receptor binding and cAMP assays. acs.orgaston.ac.uk |

| Primary Rat Aorta Smooth Muscle Cells | Rat | Studying endogenous CGRP receptor function and cAMP production. oup.com |

| Primary Rat Trigeminal Ganglia (TG) Neurons | Rat | Investigating pain-related signaling pathways (cAMP, CREB, p38, ERK). nih.govjneurosci.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Human | Investigating agonist bias at the CGRP receptor. core.ac.uk |

| Gastric Cancer Cell Lines | Human | Studying the role of CGRP in cancer cell proliferation. biorxiv.org |

| SK-N-MC and L6 cells | Models of CGRP-receptor-expressing systems. nih.gov |

Isolated Tissue Preparations (e.g., Arterial Rings, Ileum)

Isolated tissue preparations provide an experimental setting that bridges the gap between cell culture and in vivo studies, allowing for the examination of α-CGRP (29-37) effects in a more integrated physiological system.

A classic preparation is the isolated-perfused heart from mice, which has been used to assess the role of CGRP in cardioprotection during ischemia-reperfusion injury. physiology.orgphysiology.org In these studies, the effects of the CGRP receptor antagonist CGRP(8-37) are evaluated by measuring cardiac performance, myocardial damage, and markers of oxidative stress. physiology.org

The rat vas deferens is another important tissue model. nih.gov It has been instrumental in early studies that helped to distinguish between different CGRP receptor subtypes based on the differential potency of CGRP analogs and fragments. nih.gov

Ex vivo release studies utilize tissues from the trigeminovascular system of rodents, such as the trigeminal ganglion and dura mater. jove.com These preparations are used to quantify the release of CGRP in response to various stimuli and to test the effects of pharmacological agents on this release. jove.com This is particularly relevant for understanding the role of CGRP in migraine. jove.com

The guinea pig ileum has also been used in CGRP research, contributing to the pharmacological characterization of CGRP receptors.

| Tissue Preparation | Animal Model | Key Application in α-CGRP (29-37) Research |

| Isolated-perfused heart | Mouse | Investigating cardioprotective effects of CGRP and its antagonists during ischemia-reperfusion. physiology.orgphysiology.org |

| Rat vas deferens | Rat | Differentiating CGRP receptor subtypes. nih.gov |

| Trigeminal ganglion and dura mater | Rodent (Rat, Mouse) | Quantifying ex vivo CGRP release to study migraine pathophysiology. jove.com |

| Guinea pig ileum | Guinea Pig | Pharmacological characterization of CGRP receptors. |

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for characterizing the interaction of ligands with their receptors. These assays have been extensively used to determine the binding properties of CGRP and its fragments, including α-CGRP (29-37), to CGRP receptors in various tissues and cell preparations.

In these assays, a radiolabeled form of CGRP, typically [¹²⁵I]hCGRP (human α-CGRP), is used to quantify the binding to receptors in membrane preparations. frontiersin.orgoup.com The binding affinity of unlabeled ligands, such as α-CGRP (29-37), is determined by their ability to compete with the radioligand for binding to the receptor. This is measured as the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀).

These assays have been performed on a wide range of tissues, including:

Rat cardiovascular system frontiersin.org

Human and rat brain frontiersin.org

Bronchial and pulmonary blood vessels of human and guinea pig frontiersin.org

Smooth muscle layer of human urinary bladder arteries and arterioles frontiersin.org

Porcine renal medullary membranes oup.com

Rat cerebellum tuni.fi

Membrane preparations from transfected cells, such as COS-7 cells expressing CLR and RAMP1, are also commonly used. aston.ac.uk The binding assays are typically conducted at a specific temperature, for instance, 25°C, and for a set duration, such as 30 minutes. oup.com The separation of membrane-bound from free radioligand is usually achieved by filtration through glass-fiber filters. oup.com

It is important to note that radioligand binding assays typically detect high-affinity binding, and there can be discrepancies between the binding affinity measured in these assays and the functional potency observed in other assays. aston.ac.uk

| Tissue/Cell Preparation | Radioligand | Key Findings |

| Rat cardiovascular system, human and rat brain, various other tissues | [¹²⁵I]CGRP | Demonstrated specific binding sites for CGRP. frontiersin.org |

| Porcine renal medullary membranes | [¹²⁵I]hCGRP | Revealed a single class of high-affinity binding sites for CGRP. oup.com |

| Transfected COS-7 cells (CLR/RAMP1) | Used to determine the binding properties of CGRP receptor mutants. aston.ac.uk | |

| Guinea-pig vas deferens | [¹²⁵I]-CGRP | Showed high-affinity binding of CGRP(8-37) despite its weak antagonist activity in functional studies. nih.gov |

Functional Receptor Activation Assays (e.g., cAMP accumulation)

Functional receptor activation assays are crucial for determining the biological response elicited by a ligand upon binding to its receptor. For CGRP receptors, which are primarily coupled to the Gs protein, the most common functional assay measures the accumulation of intracellular cyclic adenosine monophosphate (cAMP). acs.orgguidetopharmacology.org

These assays are typically performed in cell culture systems, such as transfected COS-7 cells or primary cells like rat aorta smooth muscle cells. acs.orgoup.com The cells are first incubated with a phosphodiesterase inhibitor, like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP. acs.orgoup.com Subsequently, the cells are stimulated with various concentrations of the agonist, such as CGRP or its fragments. acs.orgoup.com The reaction is then stopped, and the cells are lysed to measure the intracellular cAMP levels, often using commercially available assay kits. oup.com

The results are typically presented as concentration-response curves, from which the potency (EC₅₀, the concentration of the agonist that produces 50% of the maximal response) and efficacy (Emax, the maximum response) of the ligand can be determined. jneurosci.org

These assays have been instrumental in:

Confirming the functional coupling of CGRP receptors to adenylyl cyclase. acs.orgguidetopharmacology.org

Characterizing the agonist and antagonist properties of CGRP fragments. oup.comjneurosci.org

Investigating the impact of RAMP1 expression on CGRP receptor sensitivity. oup.comjneurosci.org

Studying agonist bias, where a ligand may preferentially activate certain signaling pathways over others. nih.gov

| Assay Type | Cell Model | Key Measurement | Purpose |

| cAMP Accumulation | Transfected COS-7 cells, Primary rat aorta smooth muscle cells, Primary rat TG neurons | Intracellular cAMP levels | To determine the potency and efficacy of CGRP and its fragments as agonists or antagonists. acs.orgoup.comnih.govjneurosci.org |

| CREB, p38, ERK Phosphorylation | Primary rat TG neurons, Transfected Cos7 cells | Phosphorylation levels of signaling proteins | To investigate alternative signaling pathways activated by CGRP receptors and to study agonist bias. nih.gov |

Ex Vivo Tissue Analysis

Ex vivo tissue analysis allows for the examination of receptor distribution and localization within a more intact tissue architecture than is possible with in vitro methods.

Receptor Autoradiography

Receptor autoradiography is a powerful technique used to visualize the distribution and density of receptors in tissue sections. This method has been employed to map the location of CGRP binding sites in various tissues. frontiersin.orghuvudvarkssallskapet.se

The procedure involves incubating thin tissue sections with a radiolabeled ligand that specifically binds to the receptor of interest. For CGRP receptors, radiolabeled CGRP or a radiolabeled CGRP receptor antagonist, such as [³H]MK-3207, is used. frontiersin.orghuvudvarkssallskapet.se After incubation and washing to remove unbound ligand, the tissue sections are apposed to a film or a sensitive phosphor screen to detect the radioactive signal. huvudvarkssallskapet.se The resulting image, or autoradiogram, reveals the areas with high concentrations of the radiolabeled ligand, which correspond to the locations of the receptors. huvudvarkssallskapet.se

To ensure the specificity of the binding, adjacent tissue sections are often incubated with the radiolabeled ligand in the presence of a high concentration of an unlabeled competitor. huvudvarkssallskapet.se The absence of a signal in these "blocked" sections confirms that the binding is specific to the receptor. huvudvarkssallskapet.se

Receptor autoradiography has been instrumental in demonstrating the presence and distribution of CGRP receptors in:

The rat brain. frontiersin.org

The trigeminal ganglion of rhesus monkeys, where high binding densities have been observed. huvudvarkssallskapet.se

This technique provides valuable anatomical information that complements the functional data obtained from in vitro and in vivo studies.

| Technique | Radioligand | Tissue | Key Finding |

| In Vitro Autoradiography | [¹²⁵I]CGRP | Rat brain | Localization of CGRP binding sites. frontiersin.org |

| In Vitro Autoradiography | [³H]MK-3207 | Rhesus monkey trigeminal ganglion | High density of CGRP receptor binding sites. huvudvarkssallskapet.se |

Immunofluorescence and Immunohistochemistry for Receptor Localization

Immunofluorescence and immunohistochemistry are crucial techniques for visualizing the distribution of Calcitonin Gene-Related Peptide (CGRP) receptors in various tissues. These methods have been instrumental in understanding the potential sites of action for CGRP and its related peptides, including fragments like a-CGRP (29-37).

In the trigeminal ganglion of both humans and rats, immunofluorescence has revealed that CGRP and its receptor components, Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), are typically not found in the same neurons. lu.se Approximately 49% of neurons in the human trigeminal ganglion express CGRP, while 37% express CLR and 36% express RAMP1. lu.se CGRP immunoreactivity is predominantly found in small to medium-sized neurons, whereas the receptor components are located in large-sized neurons and surrounding satellite glial cells. lu.se Similar distribution patterns have been observed in the rhesus monkey trigeminal ganglion, where CGRP is present in neurons and thin fibers, and its receptor components are expressed in neurons and satellite glial cells. huvudvarkssallskapet.se This distinct localization suggests that CGRP released within the ganglion may act on neighboring neurons and glial cells that possess the receptor. lu.se

Studies have also utilized these techniques to examine CGRP receptor distribution in other relevant tissues. For instance, the CGRP receptor has been identified in the smooth muscle cells of intracranial arteries. nih.gov Furthermore, immunofluorescence has been employed in cell lines, such as HEK293S and Cos-7 cells, to study receptor internalization and trafficking in response to CGRP. acs.org These in vitro models allow for detailed investigation of the molecular mechanisms of receptor activation and regulation.

The specificity of the antibodies used in these techniques is critical for accurate localization. Early studies sometimes used antibodies against the CGRP receptor before its full composition was understood. nih.gov More recent research utilizes specific antibodies targeting the individual components of the functional CGRP receptor, namely CLR, RAMP1, and the Receptor Component Protein (RCP). nih.govnih.gov

CGRP Release Measurement from Isolated Tissues (e.g., Trigeminal Ganglia, Dura Mater)

Measuring the release of Calcitonin Gene-Related Peptide (CGRP) from isolated tissues is a fundamental experimental approach to investigate the mechanisms of neuropeptide release and the effects of pharmacological agents. The trigeminal ganglion and dura mater are key tissues of interest due to their role in the pathophysiology of migraine. nih.govnih.gov

A common method involves isolating these tissues from rodents, such as rats and mice, and maintaining them in an ex vivo setting. jove.com The tissues are incubated in a physiological solution, and the amount of CGRP released into the surrounding medium is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). nih.govjove.comnih.gov

Stimulation of CGRP release can be achieved through various means, including chemical agents like capsaicin (B1668287), which activates sensory neurons, or by electrical field stimulation. jove.comnih.govmdpi.com For example, capsaicin has been shown to induce a concentration-dependent release of CGRP from isolated rat dura mater. nih.govmdpi.com Similarly, challenging cultured trigeminal neurons with potassium chloride (KCl) or acidic media can stimulate CGRP secretion. nih.gov

This methodology allows for the direct assessment of how different compounds modulate CGRP release. For instance, studies have shown that certain anti-migraine drugs can inhibit stimulated CGRP release from the dura mater and trigeminal ganglion. nih.govnih.gov The model also facilitates the investigation of the underlying cellular mechanisms, such as the role of ion channels and intracellular signaling pathways. nih.gov

The amount of CGRP released can be influenced by various factors, including the species and sex of the animal. For example, studies in rats have indicated that the CGRP concentration in the trigeminal ganglia can be higher in males than in females. mdpi.com

In Vivo Animal Model Design and Implementation

In vivo animal models are indispensable for studying the physiological and pathophysiological roles of a-CGRP (29-37) and the broader CGRP system in a whole-organism context. Rodent models, particularly mice and rats, are the most extensively used. nih.govphysiology.orgnih.govoup.comnih.govjneurosci.org

Rodent Models (Mouse and Rat)

Rodent models have been pivotal in elucidating the function of CGRP in various biological processes, including pain, inflammation, and cardiovascular regulation. physiology.orgnih.govnih.gov These models allow for the investigation of behavioral responses, physiological measurements, and the effects of pharmacological interventions in a living system.

Genetically modified rodent models have provided profound insights into the specific roles of α-CGRP.

α-CGRP Knockout (KO) Mice: Mice with a targeted deletion of the α-CGRP gene (α-CGRP-/-) have been instrumental in defining its physiological functions. nih.govphysiology.orgoup.comahajournals.org These mice have been used to demonstrate the protective role of α-CGRP in conditions like myocardial ischemia-reperfusion injury and its involvement in regulating blood pressure and lipid metabolism. physiology.orgoup.comahajournals.org For example, hearts from α-CGRP KO mice show increased vulnerability to ischemia-reperfusion injury compared to wild-type counterparts. physiology.org Furthermore, α-CGRP KO mice have been shown to have elevated baseline blood pressure. ahajournals.org

Transgenic Models: Transgenic mice that overexpress components of the CGRP receptor system have also been developed. For instance, a transgenic mouse model with elevated expression of the human receptor activity-modifying protein-1 (hRAMP1) subunit in the nervous system exhibits increased sensitivity to CGRP. nih.gov These "CGRP-sensitized" mice are valuable for studying conditions like migraine, where heightened CGRP sensitivity is thought to play a role. nih.gov

Table 1: Key Findings from Genetically Modified Rodent Models

| Model | Key Findings | References |

| α-CGRP Knockout (KO) Mouse | Increased vulnerability to cardiac ischemia-reperfusion injury. | physiology.org |

| Elevated baseline blood pressure. | ahajournals.org | |

| Protection against diet-induced obesity. | oup.com | |

| Attenuated cholestatic liver injury. | nih.gov | |

| hRAMP1 Transgenic Mouse | Enhanced central sensitization to mechanical stimuli induced by CGRP. | nih.gov |

Pharmacological Intervention Models (e.g., Agonist/Antagonist Co-administration)

Pharmacological intervention models involve the administration of CGRP receptor agonists or antagonists to investigate the peptide's effects. A common approach is the co-administration of an agonist with an antagonist to confirm the specificity of the observed effects.

The CGRP receptor antagonist CGRP(8-37), a truncated form of CGRP, has been widely used in these models. physiology.orgnih.govnih.govjneurosci.orgahajournals.org For instance, in studies of pain, intrathecal administration of CGRP in mice can induce mechanical hypersensitivity, an effect that can be blocked by the co-administration of CGRP(8-37). nih.govjneurosci.org Similarly, the vasodilatory effects of CGRP can be attenuated by CGRP(8-37). nih.gov

These models are also crucial for evaluating the efficacy of novel therapeutic agents targeting the CGRP pathway. The development of small molecule CGRP receptor antagonists (gepants) and monoclonal antibodies has been heavily reliant on preclinical testing in such animal models. frontiersin.orgfrontiersin.org For example, the ability of these drugs to inhibit CGRP-induced vasodilation or block pain-related behaviors is assessed in rodent models. frontiersin.org

Table 2: Examples of Pharmacological Interventions in Rodent Models

| Intervention | Model System | Observed Effect | References |

| Intrathecal CGRP | Mouse | Increased mechanical sensitivity. | nih.govjneurosci.org |

| CGRP + CGRP(8-37) | Mouse | Blockade of CGRP-induced mechanical sensitivity. | nih.govjneurosci.org |

| Topical Capsaicin | Mouse | Dermal vasodilation. | frontiersin.org |

| Capsaicin + CGRP Antagonist | Mouse | Inhibition of capsaicin-induced vasodilation. | frontiersin.org |

| OnabotulinumtoxinA + CGRP mAb | Animal Models | Potential additive or synergistic effects in preventing C-fiber activation and inhibiting CGRP receptor activation. | frontiersin.org |

Electrophysiological Recordings (e.g., Single-unit, Evoked Potentials)

Electrophysiological recordings provide a direct measure of neuronal activity and are used to study how CGRP modulates the function of the nervous system.

Single-unit Recordings: This technique allows for the recording of the electrical activity of individual neurons. It has been used to demonstrate that CGRP can sensitize spinal dorsal horn neurons, which are involved in pain processing. nih.gov

Evoked Potentials: This method measures the electrical responses of the nervous system to specific stimuli. For example, auditory brainstem responses (ABRs) and vestibular sensory evoked potentials (VsEPs) have been used to show that systemic CGRP can modulate the function of the auditory and vestibular end organs in mice. physiology.org Specifically, intraperitoneally delivered CGRP was found to increase ABR wave 1 amplitudes while reducing VsEP P1-N1 amplitudes. physiology.org

These electrophysiological approaches are critical for understanding the cellular and systems-level mechanisms by which CGRP and its antagonists exert their effects on neuronal excitability and sensory processing.

Behavioral Phenotyping (e.g., Pain Assessment, Light Aversion, Anxiety)

Behavioral phenotyping in rodent models is crucial for understanding the in-vivo functions of neuropeptides like calcitonin gene-related peptide (CGRP) and its fragments. These models allow researchers to assess complex physiological and pathological processes such as pain, light aversion (photophobia), and anxiety-like behaviors, which are relevant to conditions like migraine. nih.govmdpi.com

Light Aversion Studies: Light-aversive behavior, a proxy for photophobia, is a key symptom evaluated in migraine research. The light-dark box (LDB) test is a standard apparatus used for this assessment in mice. nih.gov In this test, the animal's natural tendency to explore a novel environment is challenged by its aversion to a brightly lit chamber. Mice exhibiting photophobia will spend significantly more time in the dark compartment. nih.gov Studies have engineered mice with increased sensitivity to CGRP (nestin/hRAMP1 mice) to create a genetic model of photophobia. These mice display a baseline light-aversive behavior that is significantly enhanced by the administration of full-length CGRP and can be blocked by CGRP receptor antagonists. nih.gov This suggests that the CGRP pathway is integral to the mechanisms underlying light sensitivity. nih.gov

Pain and Hyperalgesia Assessment: The von Frey test is a common method for assessing mechanical sensitivity (hyperalgesia), a type of pain. This test is often used in conjunction with models where a migraine-like state is induced, for instance, through the administration of CGRP. nih.gov Research has also investigated the role of the CGRP system in neuropathic pain models, such as chemotherapy-induced peripheral neuropathy (CIPN) and spared nerve injury (SNI). biorxiv.org In these models, the effects of CGRP and its antagonists on mechanical and cold sensitivity are measured to elucidate the peptide's role in central pain modulation. biorxiv.org

Anxiety-Like Behavior: While CGRP is heavily implicated in pain and migraine, its role in anxiety and depression-like behaviors is also an area of investigation. Some studies suggest that centrally administered CGRPα can increase depressive-like behavior in mice, an effect that is reversible with CGRP antagonists. mdpi.com However, other findings are controversial, with some CGRP-overexpressing mice showing stress-resistant behavior or normal sensitivity to stress. mdpi.com These varying results indicate a complex relationship between CGRP signaling and affective disorders.

While the fragment α-CGRP (29-37) is a known component of the full peptide, specific behavioral studies focusing exclusively on this fragment are not prominent in the literature. Research has more commonly utilized truncated CGRP analogues, such as CGRP(27-37), as a basis for developing potent CGRP receptor antagonists. ed.ac.uk

Microdialysis and In Vivo Neurochemistry